molecular formula C21H42N6O11 B12294439 Aminodeoxybutyrosin A CAS No. 49863-03-8

Aminodeoxybutyrosin A

Cat. No.: B12294439
CAS No.: 49863-03-8
M. Wt: 554.6 g/mol
InChI Key: IBLOPEHFKHWIOR-UHFFFAOYSA-N
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Description

Aminodeoxybutyrosin A is a unique aminoglycoside antibiotic known for its potent antibacterial properties. This compound is derived from the butirosin family and has shown significant efficacy against a variety of bacterial strains. Its structure includes multiple amino and hydroxyl groups, which contribute to its high solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminodeoxybutyrosin A typically involves the modification of butirosin through a series of chemical reactions. The process begins with the extraction of butirosin from its natural sources, followed by selective deamination and hydroxylation reactions. These reactions are carried out under controlled conditions, often involving catalysts and specific pH levels to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and chromatography, to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Aminodeoxybutyrosin A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents, usually under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced derivatives, and substituted derivatives. These products often exhibit different biological activities and properties compared to the parent compound.

Scientific Research Applications

Aminodeoxybutyrosin A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying aminoglycoside chemistry and developing new synthetic methodologies.

    Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibacterial agents.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

    Industry: Utilized in the production of antibacterial coatings and materials for medical devices and surfaces.

Mechanism of Action

Aminodeoxybutyrosin A exerts its antibacterial effects by binding to the bacterial ribosome, specifically targeting the 30S subunit. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately causing cell death. The compound’s multiple amino and hydroxyl groups facilitate strong interactions with the ribosomal RNA, enhancing its binding affinity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Butirosin: The parent compound from which Aminodeoxybutyrosin A is derived.

    Gentamicin: Another aminoglycoside antibiotic with similar antibacterial properties.

    Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.

Uniqueness

This compound is unique due to its specific modifications, which enhance its solubility and reactivity compared to other aminoglycosides. These modifications also contribute to its potent antibacterial activity and its ability to overcome certain bacterial resistance mechanisms.

Properties

CAS No.

49863-03-8

Molecular Formula

C21H42N6O11

Molecular Weight

554.6 g/mol

IUPAC Name

4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide

InChI

InChI=1S/C21H42N6O11/c22-2-1-8(28)19(34)27-7-3-6(25)17(37-20-11(26)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-24)36-21/h6-18,20-21,28-33H,1-5,22-26H2,(H,27,34)

InChI Key

IBLOPEHFKHWIOR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CN)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

Origin of Product

United States

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